4-Decylphenol

Overview

Description

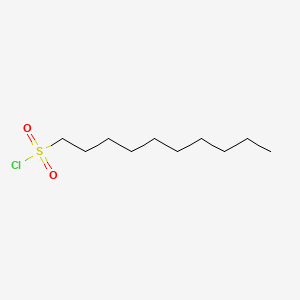

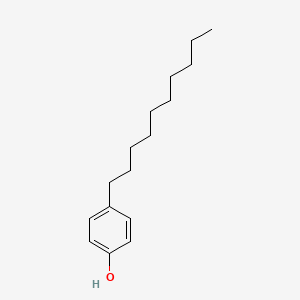

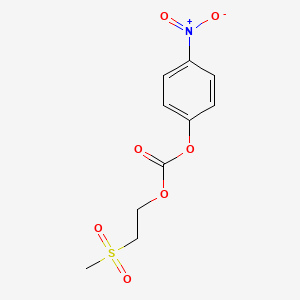

4-Decylphenol is a chemical compound with the molecular formula C16H26O . It is also known by other names such as p-Decylphenol and 4-n-decylphenol .

Molecular Structure Analysis

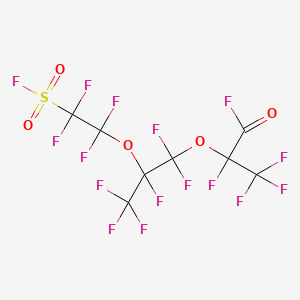

The molecular structure of this compound consists of a phenol group attached to a decyl chain . The InChI code for this compound is1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14,17H,2-10H2,1H3 . The Canonical SMILES representation is CCCCCCCCC1=CC=C(C=C1)O . Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.38 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has 9 rotatable bonds . The exact mass is 234.198365449 g/mol . The topological polar surface area is 20.2 Ų .Scientific Research Applications

Industrial and Environmental Exposure

4-Decylphenol is a compound associated with industrial chemicals such as Bisphenol A (BPA) and 4-tertiary-Octylphenol (tOP), which are used in the manufacture of polycarbonate plastics, epoxy resins, and nonionic surfactants. These substances are prevalent in the environment due to their widespread use in various products. A study assessing exposure in the U.S. population revealed detectable levels of BPA and tOP, indicating their pervasive presence and raising concerns about potential health impacts and environmental pollution Calafat et al., 2007.

Cross-Placental Transfer

Research on 4-nonylphenol (4-NP), a compound structurally related to this compound, has shown its ability to cross the human placenta, suggesting potential risks to fetal health. This highlights the need for understanding the environmental and health implications of such compounds Balakrishnan et al., 2011.

Presence in Food

A study investigating the ubiquity of endocrine-disrupting nonylphenols in food demonstrated their widespread presence, raising concerns about long-term dietary exposure to these chemicals and their potential health effects. This research underscores the importance of monitoring and regulating such substances in food supplies Guenther et al., 2002.

Environmental Biodegradation

This compound, like its relative 4-NP, has been the subject of studies focusing on its environmental fate, particularly its biodegradation. Research has shown that microbial activities in soils treated with biosolids containing 4-NP can significantly impact the degradation of such compounds, indicating potential strategies for mitigating their environmental impact Hseu, 2006.

Impact on Microbial Communities

The addition of 4-NP to anaerobic systems has been found to change the microbial community structure, suggesting that certain microbial consortia are more adept at degrading and removing these endocrine disruptors from the environment. This research points to the potential of biotechnological approaches in treating water and soil contaminated with such chemicals Dornelles et al., 2020.

Mechanism of Action

Pharmacokinetics

The lipophilicity of 4-Decylphenol suggests it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect its solubility, stability, and interaction with targets. For instance, its lipophilicity suggests that it may be more stable and effective in lipid-rich environments .

properties

IUPAC Name |

4-decylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14,17H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTLMVREWQIWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183968 | |

| Record name | Phenol, p-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2985-57-1 | |

| Record name | Phenol, p-decyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002985571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, p-decyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)